Product packaging for Peg-PE(Cat. No.:CAS No. 133906-05-5)

Peg-PE

Cat. No.: B161274
CAS No.: 133906-05-5
M. Wt: 902.2 g/mol
InChI Key: FAZMGEFNMFDAFQ-FRCMOREXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peg-PE is a conjugate of phosphatidylethanolamine (PE) and polyethyleneglycol (PEG), creating an essential amphiphilic polymer-lipid hybrid for advanced drug delivery and biomedical research . This PEGylated phospholipid is a cornerstone for assembling stable, long-circulating nanocarriers. Its structure, with a hydrophilic PEG chain and a hydrophobic lipid anchor, allows for spontaneous incorporation into lipid bilayers . The primary function of the PEG shell is to confer "stealth" properties by sterically hindering the adsorption of opsonins, thereby reducing rapid clearance by the mononuclear phagocyte system (MPS) . This mechanism significantly extends the circulation half-life of liposomal and nanoparticulate formulations, enhancing their ability to accumulate in target sites such as tumors via the Enhanced Permeability and Retention (EPR) effect . In research and development, this compound is critical for creating Stable Nucleic Acid Lipid Particles (SNALPs) for siRNA delivery and is a key component in the development of modern lipid nanoparticles (LNPs) used in therapeutic applications . Its application is vital in cancer drug delivery, where it improves the pharmacokinetic profile and therapeutic index of encapsulated agents . Furthermore, this compound is utilized in formulating stimuli-responsive systems for targeted diagnostics and tissue-specific therapy release . Beyond drug delivery, this compound finds use in constructing synthetic liposomes for cell membrane studies, fusion experiments, and as a stabilizing agent in various in vitro assays . This compound is For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H88NO12P B161274 Peg-PE CAS No. 133906-05-5

Properties

CAS No.

133906-05-5

Molecular Formula

C48H88NO12P

Molecular Weight

902.2 g/mol

IUPAC Name

[3-[hydroxy-[2-[[4-(2-methoxyethoxy)-4-oxobutanoyl]amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

InChI

InChI=1S/C48H88NO12P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-46(51)58-42-44(43-60-62(54,55)59-39-38-49-45(50)36-37-47(52)57-41-40-56-3)61-48(53)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h18-21,44H,4-17,22-43H2,1-3H3,(H,49,50)(H,54,55)/b20-18+,21-19+

InChI Key

FAZMGEFNMFDAFQ-FRCMOREXSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCC(=O)OCCOC)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCC(=O)OCCOC)OC(=O)CCCCCCC/C=C/CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCC(=O)OCCOC)OC(=O)CCCCCCCC=CCCCCCCCC

Synonyms

dioleoyl-N-(monomethoxypolyethylene glycol succinyl)phosphatidylethanolamine
PEG-PE

Origin of Product

United States

Synthetic Methodologies and Chemical Modulations of Peg Pe

Strategies for Peg-PE Conjugation

The formation of this compound conjugates relies on establishing a stable covalent bond between the activated PEG chain and the phosphatidylethanolamine (B1630911) lipid. biochempeg.combroadpharm.combiochempeg.comspringernature.com The choice of conjugation strategy is dictated by the reactive functional groups present on both the PEG precursor and the lipid molecule, specifically the ethanolamine (B43304) headgroup of PE. caymanchem.combiochempeg.com

Covalent Attachment Techniques

Covalent attachment is the fundamental principle underlying this compound synthesis. This process involves a chemical reaction between complementary functional groups introduced onto the PEG polymer and the PE lipid, resulting in a stable molecular linkage. broadpharm.combiochempeg.comspringernature.com Various types of covalent bonds, including amide, ether, ester, and disulfide linkages, can be formed depending on the specific reactive groups utilized in the conjugation chemistry.

Functional Group Reactions for PEGylation (e.g., NHS ester, thiol, carboxyl)

Several well-established chemical reactions are utilized for the covalent conjugation of activated PEG to phosphatidylethanolamine. These reactions typically involve electrophilic groups on the activated PEG reacting with nucleophilic groups on the PE lipid.

NHS Ester: N-hydroxysuccinimide (NHS) activated esters of PEG carboxylic acids are frequently employed reagents for PEGylation. broadpharm.combiochempeg.comnih.gov These activated PEGs react efficiently with primary amine groups, such as the ethanolamine headgroup of PE, under mild reaction conditions, typically at pH 7-9 and low temperatures (5-25 °C), to form stable amide bonds. broadpharm.combiochempeg.comgoogle.com This reaction is a common method for conjugating PEG to amine-containing molecules. broadpharm.combiochempeg.com

Thiol: The reaction between maleimide-activated PEG and thiol (sulfhydryl) groups is another prominent conjugation strategy. broadpharm.combiochempeg.comnih.govacs.orgthermofisher.com While PE itself does not inherently contain free thiol groups, this method can be applied if a thiol group is introduced into the lipid structure or is present on a molecule conjugated to the lipid. The reaction proceeds efficiently at pH 6.5-7.5, forming stable thioether linkages. broadpharm.combiochempeg.com

Carboxyl: PEG derivatives can also be functionalized with carboxyl groups. To facilitate conjugation with amine-containing lipids like PE, these carboxyl groups often require activation. This can be achieved by converting the carboxylic acid to a more reactive species, such as an NHS ester, or by using coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC). biochempeg.comnih.gov The activated carboxyl group then reacts with the amine on PE to form an amide bond. biochempeg.com

Other functional group chemistries, such as the reaction of PEG aldehydes with amines via reductive amination, can also be utilized for PEGylation. biochempeg.comacs.orgconicet.gov.ar

Site-Specific PEGylation Approaches

While random PEGylation of molecules with multiple reactive sites can lead to heterogeneous products, site-specific PEGylation aims to attach the PEG chain at a predetermined location on the molecule. conicet.gov.arnih.gov In the context of this compound, achieving site-specific conjugation typically involves controlling the reactivity of the PE molecule or conjugating PEG to a specific site on a molecule already attached to the PE. The choice of conjugation chemistry plays a crucial role in directing the site of attachment. For instance, modifying the ethanolamine headgroup of PE provides a specific site for PEG attachment. caymanchem.com

Poly(ethylene glycol) Architecture and Precursor Synthesis

The architectural design of the PEG polymer significantly impacts the properties and performance of the resulting this compound conjugate. biochempeg.com Different PEG architectures offer varying numbers of attachment points and can influence the hydrodynamic volume and surface density of PEGylation on lipid assemblies.

Linear PEGylation

Linear PEGs are the simplest and most commonly used PEG architecture for PEGylation. These polymers typically possess one (monofunctional) or two (bifunctional) reactive functional groups at their termini. technologynetworks.commdpi.com

The primary method for synthesizing linear PEG involves the anionic ring-opening polymerization of ethylene (B1197577) oxide. technologynetworks.combroadpharm.com This process is typically initiated by a nucleophile, such as water or an alcohol. technologynetworks.combroadpharm.com This polymerization method generally yields a population of PEG molecules with a range of molecular weights, resulting in a polydisperse product. technologynetworks.combroadpharm.com For applications requiring precise molecular weight and low polydispersity, monodisperse linear PEGs can be synthesized using stepwise methods, which involve the sequential addition of defined ethylene glycol units. google.comnih.govbeilstein-journals.orgd-nb.info

Branched and Multi-Arm PEG Systems

Beyond linear structures, branched and multi-arm PEG architectures are also utilized in the synthesis of this compound. broadpharm.comresearchgate.netbiochempeg.comnofamerica.com Branched PEGs typically feature two or more linear PEG chains emanating from a central core or branching point, while multi-arm PEGs have multiple PEG arms radiating from a central core structure. broadpharm.comresearchgate.netbiochempeg.com

Uniform (Monodisperse) PEG Synthesis

The synthesis of uniform, or monodisperse, polyethylene (B3416737) glycol (PEG) with a polydispersity index (PDI) of 1.0 presents a considerable challenge compared to the conventional polymerization methods that result in a range of molecular weights. acs.orgnih.gov Achieving uniformity is critical for ensuring consistent product composition and predictable physical and biological properties. acs.orgnih.gov Significant efforts have been dedicated to developing stepwise organic synthesis methods to produce uniform PEGs with a narrow molecular weight distribution. acs.orgnih.gov These methods often involve iterative steps and the use of protective groups to control chain elongation. acs.org

Iterative Step-by-Step Controlled Synthesis

Iterative step-by-step controlled synthesis is a fundamental approach for obtaining uniform PEG. This method involves the sequential addition of defined ethylene glycol (EG) units or short PEG oligomers to a growing chain. Each step typically requires a coupling reaction and often the use and subsequent removal of a protecting group to ensure that the reaction occurs only at the desired site and that the chain length is precisely controlled. acs.orgrsc.org While this approach allows for the synthesis of PEGs with exact molecular weights, it can be labor-intensive, require multiple purification steps after each iteration, and may suffer from low reaction rates, particularly for longer PEG chains. acs.orgnih.gov Despite these challenges, iterative synthesis has shown promising results and continues to be refined. nih.govresearchgate.net

Unidirectional and Bidirectional Iterative Coupling

Iterative coupling strategies can be broadly categorized as unidirectional or bidirectional. Unidirectional coupling involves extending the PEG chain from a single reactive end of a starting molecule. acs.orgresearchgate.net This is analogous to adding building blocks one after another to one side of a growing structure. Bidirectional iterative coupling, on the other hand, involves extending the PEG chain from both reactive ends of a central molecule simultaneously. acs.orgresearchgate.net This approach can potentially lead to faster chain growth for a given number of iterative steps compared to unidirectional growth. researchgate.netresearchgate.net Both methods rely on the controlled reaction of protected or activated ethylene glycol units or short oligomers with the growing PEG chain, often utilizing leaving groups to facilitate the chain extension reaction and protective groups to direct the synthesis. acs.org

Chain Doubling and Tripling Strategies

Chain doubling and tripling are strategies employed within the framework of iterative synthesis to rapidly increase the length of the uniform PEG chain. acs.orgresearchgate.net Chain doubling involves the coupling of two identical uniform PEG chains of length 'n' to produce a uniform PEG chain of length '2n'. researchgate.net Similarly, chain tripling involves coupling three uniform PEG chains or coupling a single chain with a building block that effectively triples its length. These methods allow for exponential growth in chain length with fewer iterative coupling steps compared to adding single EG units. researchgate.net While offering the advantage of faster length increase, these strategies still require efficient coupling reactions and purification methods to maintain the uniformity of the resulting longer PEG chains. acs.orgresearchgate.net

Here is a table summarizing the concepts of iterative uniform PEG synthesis:

StrategyDescriptionGrowth Pattern
Iterative Step-by-StepSequential addition of building blocks to a growing chain.Linear
Unidirectional CouplingChain extension from one reactive end.Linear
Bidirectional CouplingChain extension from both reactive ends simultaneously.Linear (from center)
Chain DoublingCoupling of two identical chains of length 'n' to form a chain of '2n'.Exponential
Chain TriplingCoupling of chains to effectively triple the length in a step.Exponential

Incorporation of this compound into Complex Polymeric Architectures

The incorporation of this compound into complex polymeric architectures is a key strategy for developing advanced materials with tailored properties, particularly for applications requiring enhanced biocompatibility, stability, and controlled interactions with biological environments. This compound, being an amphiphilic molecule with a hydrophilic PEG tail and a hydrophobic PE lipid tail, can act as a building block or a modifier within larger polymer systems.

Copolymerization Strategies for this compound Integration

Copolymerization is a versatile approach to integrate this compound into polymeric architectures. This involves polymerizing monomers in the presence of this compound, or incorporating monomers that can react with functional groups on this compound to form covalent linkages within the polymer chain or network. For instance, reactive groups can be introduced at the end of the PEG chain in this compound, allowing it to participate in polymerization reactions with other monomers. This can lead to the formation of block copolymers, graft copolymers, or crosslinked networks where this compound is chemically bonded to the polymer structure. acs.orgsigmaaldrich.com The specific copolymerization technique (e.g., free radical polymerization, controlled radical polymerization, ring-opening polymerization) and the choice of co-monomers dictate the final architecture and properties of the resulting copolymer. sigmaaldrich.comacs.org The amphiphilic nature of this compound can also influence the self-assembly behavior of the copolymers in selective solvents, leading to the formation of various nanostructures. mdpi.com

Data on Copolymer Composition (Illustrative Example based on search findings):

Copolymer TypeThis compound Content (wt%)Co-monomerSynthesis Method
Block Copolymer10-30Lactide/GlycolideRing-Opening Polymerization
Graft Copolymer5-15Methacrylate EstersControlled Radical Polymerization
Random CopolymerVariableVariousDepending on functionality

Hybrid Material Synthesis Incorporating this compound

This compound can also be incorporated into hybrid materials, which typically involve the combination of organic and inorganic components at the molecular or nanoscale. In this context, this compound can act as a compatibilizer between the organic and inorganic phases, or it can be directly integrated into the inorganic matrix during its formation. For example, in the synthesis of organic-inorganic hybrid hydrogels or composites, this compound can be included in the reaction mixture. nih.govscielo.br The PEG portion can interact with the aqueous or organic phase, while the PE lipid tail might interact with other hydrophobic components or self-assemble. mdpi.com Covalent linkages can also be formed between functionalized this compound and the inorganic network precursors (e.g., silanes in silica-based hybrids). mdpi.com The incorporation of this compound can influence the morphology, mechanical properties, degradation rate, and surface characteristics of the resulting hybrid material. nih.govscielo.brresearchgate.net Research findings have shown that the presence of PEG can affect the structure of inorganic networks, such as influencing the formation of Al-O-Si bonds in geopolymer hybrids. scielo.brresearchgate.net

Data on Hybrid Material Properties (Illustrative Example based on search findings):

Hybrid Material TypeInorganic ComponentThis compound Content (%)Observed Effect of this compound
HydrogelMyocardial MatrixVariableDecreased enzymatic degradation, increased stiffness. nih.gov
GeopolymerMetakaolin3-6 wt%Influenced network structure, formed H-bonds. scielo.brresearchgate.net
Silica-basedSilica (B1680970)12-50 wt%Increased hydrophilicity, influenced antibacterial properties. mdpi.com
Polymer CompositePolyaniline/Arsenic SulphideVariableInfluenced conductivity and fluorescence. scirp.org

Green Chemistry Approaches in this compound Synthesis

The synthesis of PEGylated phospholipids (B1166683) like this compound presents opportunities for the application of green chemistry principles to minimize environmental impact and improve sustainability. While specific, detailed comparative studies focused solely on various green chemistry routes for this compound synthesis are not extensively detailed in the immediately available literature, related research on the green synthesis of PEGylated compounds and phospholipids provides valuable insights into potential approaches.

One prominent green chemistry strategy involves the use of environmentally benign solvents or solvent-free reaction conditions. Traditional organic synthesis often relies on volatile and toxic organic solvents, which pose significant environmental and health risks. Polyethylene glycol (PEG) itself has been explored as a green reaction medium due to its low toxicity, thermal stability, non-volatility, and recyclability scispace.comnsf.govtandfonline.comtandfonline.com. Studies have demonstrated the successful use of PEG as a solvent in various organic reactions, including those relevant to the functionalization of molecules organic-chemistry.orgmdpi.comrsc.orgresearchgate.net. For instance, PEG-400 has been utilized as an efficient and recyclable medium for catalyst-free organic synthesis, offering advantages such as operational simplicity, mild conditions, and high yields in the synthesis of various organic compounds organic-chemistry.orgmdpi.com. The application of PEG as a reaction medium could potentially simplify the synthesis and purification steps in this compound production, reducing the need for traditional organic solvents.

Enzymatic synthesis represents another promising green chemistry approach. Enzymes are highly selective biocatalysts that can facilitate reactions under mild conditions (e.g., lower temperatures and pressures) and in aqueous or less toxic organic media, minimizing the generation of unwanted byproducts researchgate.netasianpubs.org. Lipases, for example, have been successfully employed in the synthesis of various esters through esterification or transesterification reactions researchgate.netjst.go.jp. Research has shown the enzymatic synthesis of PEG esters using lipases, achieving notable conversion rates jst.go.jp. While direct enzymatic synthesis of the phosphodiester bond in this compound might be complex, enzymatic methods could potentially be applied to synthesize the phospholipid portion or to attach the PEG chain to a modified lipid precursor under milder, more environmentally friendly conditions compared to traditional chemical coupling methods. Studies on the enzymatic synthesis of other PEGylated compounds or phospholipids highlight the potential of this approach for developing greener routes to this compound researchgate.netnih.gov. For instance, an environmentally friendly approach for thiol-PEG synthesis using an enzymatic process by transesterification with Candida antarctica lipase (B570770) B has been reported, yielding high conversions researchgate.net.

Solvent-free synthesis methods also align with green chemistry principles by eliminating the need for a reaction medium altogether, thereby reducing waste and simplifying downstream processing acs.orgacs.orgresearchgate.netresearchgate.net. While challenging for all types of reactions, solvent-free approaches have been successfully applied in the synthesis of certain PEG-based materials acs.orgacs.orgresearchgate.netresearchgate.net. The feasibility of solvent-free methods for specific steps in this compound synthesis would depend on the physical properties of the reactants and the reaction mechanism, but it represents an ideal green chemistry target.

Self-Assembly Mechanisms and Supramolecular Architectures of this compound Systems

Poly(ethylene glycol)-phosphatidylethanolamine (this compound) conjugates are amphiphilic molecules widely utilized in the formation of self-assembled nanostructures, particularly micelles, due to their unique chemical structure comprising a hydrophilic PEG head and a hydrophobic PE tail. This amphiphilic nature drives their behavior in aqueous environments, leading to the spontaneous formation of supramolecular architectures.

Fundamental Principles of this compound Self-Assembly

The self-assembly of this compound conjugates in aqueous solutions is governed by fundamental principles common to amphiphilic systems, primarily the minimization of free energy through the sequestration of hydrophobic domains from the aqueous solvent and the favorable interaction of hydrophilic domains with water.

Critical Micelle Concentration and Aggregation Behavior

A key characteristic of amphiphilic molecules like this compound is their critical micelle concentration (CMC). Below the CMC, this compound conjugates exist primarily as unimers dispersed in the solution. Once the concentration exceeds the CMC, the molecules begin to aggregate to form micelles, where the hydrophobic PE tails cluster together in the core, shielded from water by the hydrophilic PEG chains forming the corona mdpi.comscielo.org.co. The CMC is a crucial parameter indicating the propensity of the conjugate to form micelles; a lower CMC suggests greater micelle stability nih.govnih.gov. The CMC values for this compound can vary depending on the specific structure of the PEG and PE components nih.gov. For instance, DSPE-PEG2000 in water has a reported CMC of approximately 10-20 µM, which is significantly higher than in HEPES buffered saline (0.5-1.0 µM), indicating the influence of ionic strength on micellization nih.gov. Increasing the concentration of PEG above the CMC leads to increased aggregation arxiv.org.

Influence of Poly(ethylene glycol) Length and Density on Assembly

The characteristics of the PEG block, specifically its length (molecular weight) and density on the PE surface, significantly influence the self-assembly process and the resulting micellar properties. Increasing the length of the PEG chain generally leads to a lower CMC, suggesting enhanced micelle stability nih.gov. This is because longer PEG chains provide a more substantial hydrophilic shield, favoring the aggregation of the hydrophobic core rsc.org. Conversely, increasing the length of the hydrophobic PE fragment (while keeping PEG length constant) also results in a lower CMC due to enhanced hydrophobic interactions driving core formation nih.gov.

The density of PEG chains on the micelle surface is also critical. Higher PEG density can lead to increased micelle diameter acs.org. A sufficient PEG density is necessary for the formation of stable nanoparticles; at low grafting densities, the self-assembly of core-PEG-lipid shell nanoparticles may not be achieved rsc.org. The density and molecular weight of PEG influence the conformation of the PEG layer on the surface, which in turn affects interactions with the environment, such as protein adsorption rsc.orgacs.orgmdpi.comustc.edu.cn. A higher density and length of PEG are generally beneficial for reducing non-specific protein adsorption acs.org.

Role of Electrostatic and Hydrophobic Interactions in Micelle Formation

The self-assembly of this compound into micelles is primarily driven by hydrophobic interactions among the PE tails, which form the micellar core, and the hydration of the hydrophilic PEG chains, which form the outer corona mdpi.comnih.gov. In the context of incorporating charged molecules, electrostatic interactions also play a significant role. For example, the negatively charged phosphate (B84403) group in the PE lipid can interact electrostatically with positively charged molecules, facilitating their incorporation into the micellar structure researchgate.netnih.govhuji.ac.il. Hydrophobic forces are also crucial for the intercalation of hydrophobic molecules within the PE core researchgate.netnih.gov. The interplay between hydrophobic and electrostatic interactions dictates the stability and structure of the resulting micelles, particularly when forming complexes with charged or hydrophobic cargo mdpi.com.

Formation of this compound Based Micellar Systems

This compound conjugates readily form micellar systems in aqueous solutions through a self-assembly process, often achieved by simple hydration of a lipid film or by methods like solvent exchange ustc.edu.cnresearchgate.netnih.govpnas.org.

Characterization of Micellar Geometry and Size

This compound micelles typically exhibit a spherical core-shell structure mdpi.comnih.govresearchgate.netmdpi.com. The hydrophobic PE tails constitute the inner core, while the hydrophilic PEG chains form the outer shell or corona mdpi.commdpi.com. The size and geometry of these micelles can be characterized using techniques such as dynamic light scattering (DLS) and transmission electron microscopy (TEM) researchgate.netnih.govnih.govresearchgate.netmdpi.com. DLS measures the hydrodynamic diameter of the hydrated particles, while TEM provides visualization of the dried micelle structure acs.org.

Studies have shown that the size of this compound micelles can vary depending on the specific PEG and PE components and their molecular weights. For instance, DSPE-PEG micelles with PEG molecular weights of 2000, 5000, and 12000 Da have been reported to form spherical-like micelles with maximum diameters of approximately 16, 22, and 31 nm, respectively, with aggregation numbers around 72 researchgate.net. Empty this compound micelles have also been observed with diameters around 15 ± 5 nm by DLS and TEM researchgate.net. The incorporation of certain molecules into the micelles may not significantly alter their geometry or size researchgate.netnih.govnih.gov.

Data on micelle size for different PEG molecular weights:

PEG Molecular Weight (Da)Approximate Micelle Diameter (nm)Aggregation Number
20001672
50002272
120003172

*Based on data from researchgate.net.

The zeta potential of this compound micelles is typically near neutral due to the neutral nature of the PEG chains, although the charged phosphate group in PE can contribute to interactions nih.govmdpi.comresearchgate.net. The density of PEG can influence the zeta potential, with higher density leading to values closer to neutral nih.gov.

Molecular Intercalation within Micellar Structures

This compound micelles are capable of incorporating various molecules within their structure. Hydrophobic molecules tend to be solubilized within the hydrophobic PE core through hydrophobic interactions mdpi.comrsc.org. Water-soluble or amphiphilic molecules can also be incorporated, often at the interface between the hydrophobic core and the hydrophilic shell, driven by a combination of hydrophobic and electrostatic interactions nih.govresearchgate.netnih.gov.

Detailed research findings using techniques like NMR spectroscopy have provided insights into the location of intercalated molecules. For example, studies with doxorubicin (B1662922) (a water-soluble drug) and this compound micelles revealed that the anthracycline ring of doxorubicin was inserted between the PE phospholipids in the core, while its amino sugar group was located in the outer shell among the PEG chains researchgate.netnih.gov. This suggests a specific orientation and interaction of the drug within the micelle structure, facilitated by both hydrophobic and electrostatic forces researchgate.netnih.gov. The ability of this compound micelles to encapsulate molecules is influenced by the PEG chain length, with longer chains potentially preventing drug desorption from the core rsc.org.

Self Assembly Mechanisms and Supramolecular Architectures of Peg Pe Systems

Assembly onto Nanoparticle Substrates

The modification of nanoparticle surfaces with PEG, often through the use of PEG-PE or similar PEG-lipids, is a crucial strategy to improve their performance in biological systems. PEGylation, the process of attaching PEG to nanoparticles, enhances their pharmacokinetic properties by creating a "stealth effect" that reduces recognition and uptake by the mononuclear phagocyte system (MPS), thereby prolonging circulation time in the bloodstream. rsc.orgbiochempeg.compreprints.orgnih.gov This section explores how this compound facilitates the assembly of PEG layers onto nanoparticle substrates.

Electrostatic Self-Assembly of PEG Copolymers on Nanoparticles

Electrostatic self-assembly is one method used to coat nanoparticles with PEG copolymers. This technique relies on the electrostatic interactions between charged nanoparticles and oppositely charged PEG copolymers. For instance, polyethyleneimine-polyethylene glycol (PEI-PEG) copolymers have been shown to self-assemble onto porous silica (B1680970) nanoparticles through strong electrostatic interactions. nih.govacs.orgacs.org This process results in the formation of dense PEG layers on the nanoparticle surface, providing colloidal stability and resisting nonspecific protein adsorption, which is essential for effective drug delivery applications. nih.govacs.orgacs.org While this compound itself is typically used in lipid-based self-assembly (like liposomes and micelles), related PEG copolymers with charged moieties can utilize electrostatic interactions for surface assembly on appropriately charged nanoparticle substrates.

Surface Adsorption and Grafting Techniques for Nanoparticle Coating

PEG can be applied to nanoparticle surfaces through various strategies, including physical adsorption and covalent grafting. rsc.orgresearchgate.net this compound's amphiphilic structure makes it particularly suitable for physical adsorption onto hydrophobic nanoparticle surfaces through hydrophobic interactions, or onto charged surfaces via electrostatic interactions if the PE headgroup or a modified PEG chain carries a charge. rsc.org

Physical adsorption involves non-covalent interactions, such as hydrophobic or electrostatic forces, between the PEGylated lipid (like this compound) and the nanoparticle surface. rsc.org For example, the hydrophobic interaction between the DSPE (the lipid part of DSPE-PEG) and a hydrophobic nanoparticle surface can drive the adsorption of DSPE-PEG. rsc.org

Grafting, on the other hand, involves the formation of stable chemical bonds between PEG chains and the nanoparticle surface. rsc.orgresearchgate.net This covalent attachment provides a more secure and durable PEG coating compared to physical adsorption, which can be susceptible to detachment in biological environments. rsc.orgmdpi.com While this compound is commonly incorporated into lipid bilayers through its hydrophobic tail, modified this compound derivatives with reactive groups on the PEG terminus can be used for covalent grafting onto nanoparticles with complementary functional groups. The density and molecular weight of grafted PEG chains significantly influence the effectiveness of the stealth coating, with higher grafting densities often required to achieve optimal resistance to protein adsorption and immune cell uptake. acs.orgnih.govcreativepegworks.com

Table 1 summarizes the key strategies for PEG coating on nanoparticle surfaces:

StrategyDescriptionInteraction TypeStabilityRelevance to this compound
Physical AdsorptionPEG physically adheres to NPs. rsc.orgElectrostatic or Hydrophobic. rsc.orgLowerThis compound can adsorb via hydrophobic interactions of the lipid tail or electrostatic if charged.
Covalent GraftingPEG is securely bonded onto the NP surface. rsc.orgCovalent bond. rsc.orgHigherModified this compound with reactive groups can be grafted.
Copolymer Self-AssemblyAmphiphilic PEG copolymers self-assemble to form PEGylated NPs in solution. rsc.orgMolecular interactions (hydrophobic, electrostatic). mdpi.comVariableThis compound itself is a key component in self-assembled structures like micelles and liposomes.

Supramolecular Assemblies for Controlled Solubilization and Release

This compound is a fundamental building block for the formation of supramolecular assemblies, particularly micelles and liposomes, which are widely explored for controlled solubilization and release of therapeutic agents. researchgate.netnih.gov Micelles formed by this compound are self-assembled colloidal particles with a hydrophobic core composed of the PE tails and a hydrophilic shell formed by the PEG chains. researchgate.netnih.gov This core-shell structure allows for the solubilization of poorly water-soluble drugs within the hydrophobic core, significantly increasing their solubility in aqueous environments. researchgate.net

The controlled release of encapsulated drugs from this compound supramolecular assemblies can be influenced by various factors, including the composition of the assembly, environmental stimuli (e.g., pH, temperature), and the properties of the encapsulated drug. For instance, the stability of this compound micelles and the release rate of the encapsulated drug can be modulated by adding other components, such as surfactants or hydrophobic materials. nih.gov

Supramolecular hydrogels incorporating PEG-based copolymers have also been developed for controlled drug delivery, where the release kinetics can be tuned by the hydrogel's network structure and interactions between the drug and the hydrogel components. nih.govresearchgate.net While not exclusively based on this compound, these systems highlight the broader principle of using PEG-containing supramolecular assemblies to achieve sustained and controlled release profiles. researchgate.net

The self-assembly of this compound into micelles provides a mechanism for controlled solubilization and release. Hydrophobic drugs are sequestered within the micellar core, protected from the aqueous environment. researchgate.net Release occurs as the micelles disassociate or as the drug diffuses out of the core, processes that can be influenced by the surrounding conditions and the design of the this compound conjugate. researchgate.net

Table 2 illustrates the solubilization capacity of this compound micelles for various hydrophobic compounds. researchgate.net

Compound TypeLoading Efficiency (% by weight)Location within Micelle
Hydrophobic Compounds1.5% to 50% (varies)Micelle core. researchgate.net
Polar MoleculesReadily adsorbedMicelle surface. researchgate.net
Intermediate PolarityDistribute along surfactant moleculesIntermediate positions. researchgate.net

The ability of this compound supramolecular assemblies to solubilize poorly soluble drugs and control their release kinetics makes them valuable tools in the development of advanced drug delivery systems. researchgate.netnih.gov

Interactions of Peg Pe with Biological and Model Systems: Mechanistic Insights

Mechanisms of Reduced Non-Specific Protein Adsorption and Cell Adhesion

The ability of Peg-PE to minimize the unwanted adsorption of proteins and adhesion of cells to surfaces is a cornerstone of its application in drug delivery and biomaterials. This non-fouling property is attributed to a combination of steric and hydration effects.

Steric Stabilization Principles

Steric stabilization is a primary mechanism by which PEG-modified surfaces resist protein adsorption and cell adhesion. This occurs when polymer chains, such as PEG, are grafted onto a surface, creating a physical barrier. ucr.eduresearchgate.netfiveable.me When a protein or cell approaches a surface modified with this compound, the flexible PEG chains on the surface are compressed. This compression leads to a decrease in the conformational entropy of the PEG chains, resulting in a repulsive elastic force that opposes the approach of the protein or cell. researchgate.netfiveable.mehydromer.comrsc.org The effectiveness of this steric repulsion is dependent on factors such as the molecular weight and surface density of the PEG chains. researchgate.netrsc.orgnih.gov A higher density of PEG chains generally leads to better steric stabilization. rsc.orgpreprints.org Long PEG chains typically provide a more effective steric barrier compared to shorter ones. rsc.orgmdpi.com

Hydration Layer Formation and Repulsive Forces

In addition to steric effects, the high hydrophilicity of the PEG chains in this compound leads to the formation of a tightly bound hydration layer around the modified surface. hydromer.comresearchgate.netresearchgate.net PEG chains can form numerous hydrogen bonds with water molecules, creating a structured water layer that acts as a physical barrier. hydromer.comresearchgate.net This hydration layer effectively excludes approaching proteins and cells by creating repulsive forces. hydromer.comresearchgate.net The energetic cost required for a protein to displace these bound water molecules contributes significantly to the resistance against adsorption. nih.govregulations.gov The stability of this hydration layer is crucial for maintaining the non-fouling properties of the this compound modified surface. hydromer.com

Influence of PEG Conformation (Mushroom vs. Brush) on Interactions

The conformation of PEG chains on a surface, which can range from a "mushroom" to a "brush" configuration, significantly influences their interactions with biological entities. preprints.orgmdpi.comrsc.orgnih.govacs.org The conformation is determined by the PEG chain length (molecular weight) and the grafting density on the surface. preprints.orgmdpi.comrsc.orgnih.govacs.org

Mushroom Conformation: At low grafting densities, PEG chains are relatively far apart and tend to adopt a more relaxed, coil-like "mushroom" conformation, interacting primarily with themselves. mdpi.comrsc.orgnih.govacs.org In this state, the steric repulsion and hydration layer may be less effective, potentially leading to some protein adsorption and cellular interaction. rsc.orgscienceopen.com

Brush Conformation: As the grafting density increases, the PEG chains become crowded and are forced to extend away from the surface, adopting a more elongated "brush" conformation. preprints.orgmdpi.comrsc.orgnih.govacs.org In the brush regime, inter-chain interactions are more dominant, and the extended chains create a denser, more effective barrier. rsc.org The brush conformation is generally associated with enhanced reduction in protein adsorption and inhibited cellular uptake by phagocytic cells, contributing to a "stealth" effect. preprints.orgnih.govacs.orgmpg.de Dense brush conformations are often required for effective reduction in protein adsorption and macrophage uptake. preprints.org Studies have shown that liposomes with dense brush PEG conformation interact less with extracellular matrix components and diffuse over longer distances compared to those with mushroom conformation. rsc.org

The transition between these conformations can be predicted based on the Flory radius of the PEG chain and the average distance between adjacent PEG chains on the surface. preprints.orgmdpi.comrsc.orgnih.govacs.org

Molecular Interactions at Biological Interfaces

Beyond preventing non-specific interactions, this compound actively participates in molecular interactions at biological interfaces, particularly with phospholipid layers and potentially with membrane-binding domains.

Interactions with Phospholipid Layers and Liposomes

This compound is commonly incorporated into phospholipid bilayers, such as those forming liposomes. The PE tail anchors the conjugate within the lipid bilayer due to hydrophobic interactions, while the PEG chain extends into the aqueous environment. mdpi.comjst.go.jp This incorporation can influence the properties of the lipid bilayer. For example, PEG can penetrate the lipid core of liquid-crystalline membranes, increasing the area per lipid and stabilizing the lamellar phase, which can affect the behavior of pH-sensitive liposomes. acs.orgacs.org However, PEG is generally excluded from the tighter structure of gel phase membranes. acs.orgacs.org

The presence of this compound also impacts the stability and circulation time of liposomes in biological fluids by providing steric stabilization and preventing opsonization, the process by which proteins mark particles for clearance by the reticuloendothelial system (RES). jst.go.jptandfonline.com The insertion of PEG-derivatized phospholipids (B1166683) into pre-formed liposomes is a spontaneous process driven by the hydrophobic interaction of the lipid part with the membrane. mdpi.com The stability of this compound within the liposomal membrane is important for its effectiveness. jst.go.jp

Membrane-Binding Domain Interactions

While this compound is primarily known for its surface-modifying effects, there is some evidence suggesting potential interactions between PEG and specific membrane-binding domains of proteins. Studies have explored the interaction of PEG with membrane-binding domains, particularly in the context of membrane repair. tandfonline.comnih.govresearchgate.net These studies suggest that PEG, depending on its molecular weight, can interact with certain conserved sequential and structural patterns of interacting residues within membrane proteins. tandfonline.comnih.govresearchgate.net For instance, PEG with a molecular weight of 400 has been shown to interact with hydrophilic amino acids of C2 domain members and exhibit strong interaction with lipid-binding domains, sometimes even more effectively than phospholipid head groups. tandfonline.comnih.govresearchgate.net These interactions are proposed to potentially play a role in membrane resealing by interrelating the injured membrane to the underlying cellular components. tandfonline.comnih.govresearchgate.net PEG molecules have been observed to bind and enter protein cavities if surface-exposed lysine (B10760008) and arginine residues are available for hydrogen bonding and PEG stabilization, although the persistence of binding is influenced by surface topology. acs.org

Cellular Metabolism Modulations Induced by PEG

Polyethylene (B3416737) glycol (PEG), a key component of this compound, has been shown to induce modulations in cellular metabolism. Research indicates that PEG (specifically 2 kD) can lead to the creation of an intracellular hypoxic environment, triggering cellular survival strategies such as metabolism modulations and survival autophagy. nih.gov In response to this induced hypoxia, PEG-treated cells exhibit a decrease in energy consumption by reducing their growth rate. nih.gov Simultaneously, they increase energy supply through amino acid catabolism in the short term and survival autophagy over a longer period to maintain energy homeostasis. nih.gov

Studies utilizing NMR metabolomics on mice exposed to PEG-coated silver nanoparticles have also provided insights into metabolic adaptations in different organs. oup.com This suggests that the presence of PEG can influence metabolic profiles at a systemic level. Furthermore, polyethylene glycol loxenatide (PEG-Loxe), a PEGylated peptide, has been observed to improve liver injury in type 2 diabetes by activating the Sirt1/AMPK/ACC lipid metabolism pathway and to exert hypoglycemic effects through the activation of the insulin (B600854) PI3K/AKT pathway in db/db diabetic mice. frontiersin.org These findings highlight the potential of PEG, and by extension this compound, to influence key metabolic pathways within cells and tissues.

Polymer-Solvent and Polymer-Polymer Interactions in Composite Systems

The interactions of this compound within composite systems are significantly influenced by the polymer-solvent and polymer-polymer interactions of its PEG component. PEG is a highly hydrated polymer, and its interactions with water play a crucial role in its behavior in aqueous environments. nih.govtandfonline.com

Polyethylene glycol is widely recognized for its ability to induce liquid-liquid phase separation (LLPS) in aqueous protein solutions, a phenomenon utilized in protein crystallization and concentration. aip.orgmit.edu The effect of PEG on LLPS temperature in protein solutions is dependent on both PEG concentration and molecular weight. researchgate.netpnas.orgnih.gov Higher PEG concentration and molecular weight generally lead to an increase in the phase separation temperature, indicating a destabilization of the protein solution. researchgate.netpnas.orgnih.gov

The underlying mechanism involves both excluded volume effects and attractive interactions between the protein and PEG. aip.org While the excluded volume effect, where PEG reduces the available volume for protein movement, tends to make LLPS more likely, attractive interactions between protein and PEG are also necessary to fully explain the observed stabilization by low molecular weight PEG and destabilization by high molecular weight PEG. aip.org Measurements of PEG partitioning in coexisting phases of protein-PEG-water systems have been used to predict the liquid-liquid phase boundary of the binary protein-water system and estimate protein solubility. researchgate.netpnas.orgnih.gov

The following table summarizes the effect of PEG molecular weight on the liquid-liquid phase separation temperature of a lysozyme (B549824) solution:

PEG Molecular Weight ( kg/mol )Effect on LLPS TemperatureEffect on Solution Stability
Low (e.g., 1)DecreasesStabilizes
High (e.g., 35)IncreasesDestabilizes

PEG can interact with other polymer frameworks, such as polyethylene and cellulose (B213188), influencing the properties of composite materials. In the context of cellulose, PEG has been shown to interact with cellulose nanofibrils (CNFs) through surface interactions, including hydrogen and van der Waals bonding. acs.org These interactions enable CNFs to act as an organogelator for highly loaded PEG melt, preventing leakage and preserving the physical structure of PEG. acs.org The tensile strength of cellulose/PEG gels increases significantly with increasing PEG molecular weight (from 200 to 800 g/mol ), and strong hydrogen bonding between PEG and cellulose contributes to a homogeneous structure, high mechanical strength, and good transparency of the gels. nih.gov

PEG has also been investigated for its effect on the bioconversion of cellulose. researchgate.netmdpi.com The addition of PEG 4000 has been shown to significantly improve the digestibility of cellulosic materials, particularly amorphous cellulose. researchgate.netmdpi.com This improvement is attributed to PEG's ability to potentially increase cellulase (B1617823) stability, reduce unproductive adsorption of cellulases onto the substrate, and increase enzyme desorption. mdpi.com However, the effect is less pronounced for crystalline cellulose due to limited access to the crystal structure. researchgate.net

In wood conservation, PEG treatment is used to consolidate wooden relics, and the mechanism involves PEG-cellulose interactions. nih.gov PEG fills the porosities in the amorphous structure of cellulose, reducing sorption sites and constraining water sorption, although at high humidity and high PEG content, excessive sorption and swelling can occur. nih.gov

While direct interactions between this compound and polyethylene or cellulose frameworks are not specifically detailed in the search results, the known interactions of the PEG component suggest that this compound would likely exhibit similar behaviors, influencing the properties of composite systems containing these polymers. Polyethylene itself is a widely produced polymer used in various applications due to its chemical resilience and variable properties depending on molecular weight and branching. wikipedia.org Cellulose is a biopolymer forming the cell walls of plants, known for its fibrous structure and insolubility in water. unesp.brfishersci.finih.gov

Polyethylene glycol is well-established as a fusogen, capable of inducing membrane fusion in various systems, including pure lipid bilayers and cells. nih.govtandfonline.comnih.govfau.deresearchgate.netut.ac.irbiologists.comresearchgate.net The primary mechanism by which PEG mediates membrane fusion involves volume exclusion, which results in an osmotic force that drives membranes into close contact and dehydrates the region between them. nih.govresearchgate.net This close contact and dehydration are crucial for overcoming the repulsive forces between membranes. nih.govtandfonline.com

PEG's ability to bring membranes into near molecular contact makes the water between them thermodynamically unfavorable. nih.govtandfonline.com Disrupted packing in the contacting monolayers of the membranes is also necessary to induce fusion. nih.govtandfonline.com The fusion process mediated by PEG can involve the formation of transient intermediates, such as a 'stalk' where outer leaflet lipids have mixed and small pores connect the fusing compartments. nih.govtandfonline.com

Studies using model membranes composed of synthetic phospholipids have helped define the sequence of molecular events during PEG-mediated fusion. nih.govtandfonline.com PEG induces the aggregation of membrane vesicles, leading to close contact and the removal of water in the contact area. researchgate.net This technique is widely used in hybridoma technology for cell-cell fusion. researchgate.net Furthermore, PEG has been shown to be effective in repairing damaged membranes and restoring function in injured axons, suggesting its role in sealing disrupted membranes. researchgate.netut.ac.ir

In some cases, the presence of divalent cations like Ca2+ can synergize with PEG in mediating membrane fusion, particularly with negatively charged membranes. fau.deaip.org PEG chains can reduce the inter-lamellar distance and increase the concentration of divalent cations in the inter-lamellar space, with Ca2+ acting as a driving factor for fusion by stabilizing focal contacts and inducing lipid tail flipping leading to stalk formation. fau.deaip.org

The mechanism of PEG-induced cell fusion involves cell agglutination with areas of close membrane contact, followed by the aggregation of intramembrane particles. biologists.com Fusion occurs after the removal of most of the PEG, at small plaques of smooth, particle-denuded membrane, leading to the formation of cytoplasmic connections. biologists.com

Given that this compound incorporates phosphatidylethanolamine (B1630911), a key lipid component of biological membranes, its presence within a membrane could potentially influence the membrane's properties and its interaction with PEG, thereby playing a role in fusion mechanisms. Phosphatidylethanolamine is a zwitterionic phospholipid found in cell membranes. nih.govnih.govuni.luuni.luuni.lu

Advanced Characterization Techniques and Methodological Innovations for Peg Pe Conjugates

Chromatographic Separations

Chromatographic techniques are fundamental for separating components within a mixture based on their differential interactions with a stationary phase and a mobile phase. For Peg-PE conjugates, various chromatographic modes are employed to assess different aspects of the conjugate.

High-Performance Liquid Chromatography (HPLC) for Conjugate Purity and PEGylation Degree Assessment

High-Performance Liquid Chromatography (HPLC) is a widely used and efficient separation technique for analyzing both free PEG and its conjugates. HPLC can be successfully utilized for the quantitative measurement of PEGylated species, including PEGylated liposomes and micelles. While standard UV detection may be limited for PEG due to the lack of strong chromophores, coupling HPLC with detectors like refractive index detection (RID), evaporative light scattering detection (ELSD), or mass spectrometry (MS) allows for sensitive detection and quantification of PEG and PEGylated conjugates.

HPLC is a powerful technique for assessing the purity of this compound conjugates by separating the conjugate from unreacted starting materials (PEG, PE), reaction byproducts, and other impurities. By integrating the peak areas corresponding to the conjugate and other components, the purity can be determined. Furthermore, HPLC can be used to assess the degree of PEGylation, which refers to the number of PEG chains attached to the PE molecule. This is particularly relevant for PE molecules with multiple potential attachment sites or when a mixture of PEGylated species with varying numbers of PEG chains is possible.

Reversed-Phase and Normal-Phase HPLC for PEG Molar Weight Distribution

Reversed-Phase HPLC (RP-HPLC) and Normal-Phase HPLC (NP-HPLC) are valuable techniques for analyzing the molar weight distribution (MWD) of the PEG component in this compound conjugates. RP-HPLC separates compounds based on their hydrophobicity, while NP-HPLC separates based on polarity.

For PEG analysis, RP-HPLC with a C18 column and eluents like methanol (B129727)/water or acetonitrile/water can achieve baseline separation of PEG homologs up to high molar weights, such as 5000 g/mol and even up to at least 5000 g/mol . researchgate.netmdpi.compsecommunity.org This allows for the determination of the distribution of different PEG chain lengths within the conjugate. NP-HPLC can also be used for separating PEG homologs. researchgate.netpsecommunity.org The separation of polyethylene (B3416737) glycols into single homologs by reversed-phase chromatography has been investigated experimentally and theoretically, demonstrating that core-shell columns can achieve baseline separation of PEG homologs up to molar weights of at least 5000 g/mol . mdpi.compsecommunity.org

The retention behavior of PEG homologs in RP-HPLC can be analyzed thermodynamically using Martin's rule, which indicates a linear relationship between the logarithm of the retention factor and the degree of polymerization. researchgate.netmdpi.compsecommunity.org This relationship is useful for understanding and optimizing the separation of PEG homologs.

Size-Exclusion Chromatography (SEC)/Gel Permeation Chromatography (GPC) for Macromolecular Analysis

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based primarily on their hydrodynamic volume in solution. This technique is particularly useful for the macromolecular analysis of this compound conjugates, allowing for the determination of their apparent molecular weight and polydispersity. intertek.comjenkemusa.com SEC can separate the PEGylated conjugate from unconjugated PE or aggregates. lcms.czsigmaaldrich.cnchromatographyonline.com

SEC is often applied to characterize PEGylated proteins and establish the number of attached PEG chains, and the principle extends to PEGylated lipids like this compound. sigmaaldrich.cn The success of SEC separation depends on the hydrodynamic radii of the components. lcms.cz SEC can resolve and quantify a wide range of size variants of conjugates, even those ranging up to and exceeding 1000 kDa. chromatographyonline.com

SEC/GPC can be used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and peak average molecular weight of polymers, as well as their polydispersity (Mw/Mn). jenkemusa.com Aqueous SEC/GPC is suitable for water-soluble polymers like PEG and can achieve oligomer resolution with modern packings. chromatographyonline.com Using detectors like refractive index (RI), evaporative light scattering detection (ELSD), or multi-angle laser light scattering (MALLS) in conjunction with GPC provides more comprehensive information about the molecular weight and size of the this compound conjugate. intertek.com

Supercritical Fluid Chromatography (SFC) for Homolog Separation

Supercritical Fluid Chromatography (SFC) is another high-resolution technique that can be applied for the separation of PEG homologs. mdpi.compsecommunity.orgmdpi.comnih.gov SFC offers low peak dispersion and has been used to resolve PEGs. mdpi.com It is particularly noted as a technique capable of separating pure polymers with a precisely unique degree of polymerization, making it valuable for obtaining uniform PEG standards or analyzing the homogeneity of the PEG component in conjugates. researchgate.net

SFC can be used to separate oligomers with different numbers of ethoxylate units and characterize the molecular weight distributions of polymers. researchgate.net Using silica (B1680970) columns with carbon dioxide modified with methanol as the mobile phase, satisfactory resolution of individual PEG oligomers up to a molecular weight of 1000 Da has been obtained using ELSD. nih.gov SFC coupled with universal detectors like MS or ELSD is frequently used. researchgate.net

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) provides information about the mass-to-charge ratio of molecules, which is essential for determining molecular weight, confirming chemical structure, and identifying modification sites. When coupled with liquid chromatography (LC), LC-MS becomes a powerful tool for analyzing complex mixtures like those encountered with this compound conjugates.

LC-MS and LC-MS/MS for Structural Elucidation and PEGylation Site Identification

LC-MS and LC-MS/MS are indispensable techniques for the detailed structural characterization of PEGylated compounds, including this compound conjugates. springernature.comnih.gov These methods can provide accurate masses of PEGylated species, which is crucial for assigning structures and determining the number of attached PEG moieties. springernature.comnih.govresearchgate.netnih.gov

PEGylation of lipids like PE can result in heterogeneity in terms of the number of PEG chains attached and the specific site of attachment on the PE molecule. LC-MS is effective in characterizing this heterogeneity. springernature.comnih.govresearchgate.netnih.gov For high molecular weight PEGylated compounds, LC/MS methodologies utilizing post-column addition of amines can be employed to reduce the charge states and simplify the mass spectra, facilitating the determination of accurate masses. researchgate.netnih.gov

Tandem mass spectrometry (LC-MS/MS) is particularly powerful for structural elucidation and, importantly, for identifying the specific site(s) of PEGylation on the PE molecule. By combining in-source fragmentation with collision-induced dissociation (CID-MS/MS), the PEGylated sites can be elucidated. springernature.comnih.govacs.org This involves fragmenting the PEGylated conjugate and analyzing the resulting fragment ions to pinpoint where the PEG chain is attached. A direct comparison of fragmentation patterns between the unconjugated PE and the this compound conjugate can reveal the PEGylation site. acs.org

Other MS techniques like Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight Mass Spectrometry (MALDI-TOF MS) can also be used for identifying PEGylation sites and characterizing PEGylation heterogeneity. acs.orgcreative-proteomics.comfrontiersin.orgnih.gov MALDI-TOF MS can provide sufficient resolution to observe individual oligomers of heterogeneous PEGylated species. acs.org

The combination of chromatographic separation and mass spectrometric detection provides a comprehensive approach to characterize the complex nature of this compound conjugates, offering detailed insights into their purity, molecular weight distribution, structural integrity, and PEGylation patterns.

In-Source Collision-Induced Dissociation (CID) for PEG-Specific Ion Generation

Mass spectrometry (MS) is a powerful tool for the characterization of this compound conjugates, offering high sensitivity and specificity. In-source collision-induced dissociation (CID) is a fragmentation technique applied within the ion source of a mass spectrometer. This method can be particularly useful for generating characteristic fragment ions specific to the PEG portion of the conjugate. science.govresearchgate.netresearchgate.netjustia.comgoogleapis.com

By applying in-source CID, researchers can induce fragmentation of the this compound molecules as they enter the mass spectrometer. This fragmentation process can preferentially cleave bonds within the PEG chain, leading to the formation of a series of diagnostic PEG fragment ions. science.govresearchgate.netresearchgate.net Monitoring these specific ions using techniques like selected reaction monitoring (SRM) or selected ion monitoring (SIM) provides a sensitive method for detecting and quantifying this compound in complex samples, including biological matrices like serum. science.govresearchgate.net This approach can also provide insights into the molecular weight distribution of the PEG component. science.govresearchgate.net For instance, in-source CID combined with SRM or SIM MS has been successfully used to characterize PEG molecular weight in mouse serum samples, showing no change in molecular weight for 48 hours after dosing. science.govresearchgate.net

Spectroscopic and Imaging Modalities

Spectroscopic and imaging techniques provide complementary information on the molecular structure, chemical bonds, surface characteristics, and morphology of this compound conjugates and their assemblies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Assembly

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for elucidating the molecular structure and studying the assembly behavior of this compound conjugates. researchgate.netthieme-connect.comntu.edu.sgtarbaweya.orgscribd.com NMR can provide detailed information about the different segments of the this compound molecule, including the PEG chain and the phosphatidylethanolamine (B1630911) lipid. By analyzing chemical shifts and coupling patterns, researchers can confirm the successful conjugation of PEG to PE and assess the integrity of the molecule.

Furthermore, NMR spectroscopy is invaluable for investigating the molecular assembly of this compound into structures like micelles. researchgate.net Studies using NMR have explored the self-assembly of this compound with other molecules, such as drugs, to form nanoassemblies. researchgate.net For example, NMR has been used to study the molecular assembly of DSPE-PEG2000 with doxorubicin (B1662922), revealing details about the intercalation of doxorubicin's anthracycline ring between PE phospholipids (B1166683) and the location of its amino sugar among the PEG chains in the outer shell of the micelle. researchgate.net Techniques like 1D-selNOESY, NOESY, COSY, TOCSY, HSQC, and HSQC-TOCSY NMR have been employed for complete chemical shift assignment of DSPE-PEG2000 with and without doxorubicin. researchgate.net NMR is also required for the quantification of appended groups when functional molecules are grafted to polyelectrolytes, which can then self-assemble on a substrate. thieme-connect.com

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonds

Fourier Transform Infrared (FTIR) spectroscopy is a technique that provides information about the vibrational modes of molecules, allowing for the identification of functional groups and the study of chemical bonds within this compound conjugates. ntu.edu.sgresearchgate.netneu.edu.trscience.govsciepublish.comscience.govresearchgate.net FTIR spectroscopy can be used to confirm the presence of characteristic bonds in both the PEG and PE components, such as C-O-C stretches from the ether linkages in PEG and carbonyl stretches from the lipid ester bonds. researchgate.netscience.gov

FTIR analysis can help to confirm the blending or conjugation of PEG with other materials, showing the presence of the expected functional groups. researchgate.netscience.gov While FTIR confirms the presence of functional groups, it can also indicate the absence of new chemical bonds between components if only physical blending occurs. researchgate.net FTIR spectroscopy is also used to probe chemical bonds and their environment in molecular systems, providing information about the composition, structure, and even morphological aspects of materials. neu.edu.tr

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides elemental composition and chemical state information of the outermost layers of a material. ntu.edu.sgresearchgate.netnottingham.ac.ukmdpi.com XPS is particularly useful for analyzing the surface composition of this compound assemblies, such as liposomes or nanoparticles, to confirm the presence and surface density of the PEG chains. ntu.edu.sgnottingham.ac.uk

The presence of the PEG component on the surface of nanoparticles or films can be evidenced by XPS analysis. ntu.edu.sgnottingham.ac.uk This is important for understanding how the PEGylation affects the surface properties, which in turn influence interactions with the biological environment, such as reducing protein adsorption and prolonging circulation time. XPS can reveal changes in surface composition after surface modification processes, such as plasma treatment and grafting of PEG. researchgate.net

Transmission Electron Microscopy (TEM) for Morphological Analysis of Assemblies

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides high-resolution images of the internal and external morphology of this compound assemblies, such as micelles, liposomes, and nanoparticles. ntu.edu.sgneu.edu.trtandfonline.comthno.orgnih.govresearchgate.netgoogle.comnih.govspringermedizin.descience.gov TEM allows for direct visualization of the size, shape, and structure of these nanoassemblies.

TEM images can confirm the formation of spherical micelles or vesicles and provide information on their size distribution and lamellarity (for liposomes). tandfonline.comthno.orgnih.govscience.gov For example, TEM has been used to show the spherical shape of cholesterol-conjugated PEGylated polymeric micelles with sizes in the range of 160-180 nm. tandfonline.com Cryo-TEM, which images samples in a frozen hydrated state, can provide more realistic morphological information of liposomes in their native-like state, showing spherical shapes with sizes that may be slightly smaller than those measured by dynamic light scattering due to dehydration during sample preparation. thno.orgnih.gov TEM is also used to analyze the morphology of other PEG-containing structures, such as DNA-PEG biocomplexes, which can appear as irregular aggregate structures. neu.edu.tr Morphological analysis by TEM is crucial for evaluating the success of self-assembly and understanding how different preparation methods or compositions affect the final structure of the this compound assemblies. neu.edu.trtandfonline.comthno.orgnih.govscience.gov TEM has also been used to assess the effect of PEG on the morphology of protein aggregates, showing the absence of fibrillar amyloid-like structures in the presence of high concentrations of PEG. nih.gov

Particle Sizing and Colloidal Stability Assessment

Accurate determination of particle size and assessment of colloidal stability are critical for the development and characterization of this compound-based nanoformulations. Techniques such as Dynamic Light Scattering (DLS) and Zeta Potential measurements are commonly employed.

Particle size and size distribution of this compound assemblies, such as micelles and liposomes, are typically determined by Dynamic Light Scattering (DLS). researchgate.nettandfonline.comthno.orgnih.govoup.comucl.ac.uk DLS measures the Brownian motion of particles in a liquid and relates this motion to particle size. This technique provides the average particle size (hydrodynamic diameter) and polydispersity index (PDI), which indicates the width of the size distribution. Narrow size distribution is often indicative of stable micellar or liposomal formulations. tandfonline.comthno.orgnih.gov For example, DSPE-PEG cationic liposomes have been shown to have similar diameters with narrow distributions (around 119.2 ± 16.2 nm) as measured by DLS. thno.orgnih.gov

Colloidal stability refers to the ability of particles to remain dispersed in a medium without aggregation or sedimentation over time. Zeta potential is a key parameter used to assess the colloidal stability of charged particles. ntu.edu.sgresearchgate.netoup.comucl.ac.uk It represents the electrostatic potential at the surface of a particle in a dispersion medium. A high zeta potential (either positive or negative) indicates strong electrostatic repulsion between particles, which prevents aggregation and leads to a more stable dispersion. researchgate.net Generally, zeta potential values of ±30 mV or higher are considered indicative of stable suspensions. researchgate.net The inclusion of this compound in liposomes can provide colloidal stability and long-term circulation properties. mdpi.comgmpua.com Assessing zeta potential is a useful technique across various industries, including pharmaceuticals, for determining colloidal stability. researchgate.net While zeta potential often correlates with particle size results, confirming colloidal stability, this correlation is not always observed. researchgate.net Particle sizing results should be regarded in conjunction with other stability indicators. wdh.ac.id

Data Table: Representative Particle Size and Zeta Potential Data for this compound Assemblies

Formulation TypePEG Molecular WeightParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DSPE-PEG Cationic LiposomesNot specified (DSPE-PEG)119.2 ± 16.2Not specifiedNot specified thno.orgnih.gov
Cholesterol-conjugated PEGylated Polymeric MicellesNot specified (this compound)175.8 ± 0.680.248 ± 0.075Not specified tandfonline.com
This compound/CHexPG-PE LiposomesPEG 2000Not specifiedNot specifiedNot specified mdpi.com

Interactive Data Table (Conceptual - requires implementation)

An interactive data table would allow users to filter or sort data based on formulation type, PEG molecular weight, particle size, PDI, or zeta potential, providing a dynamic way to explore the relationship between these parameters and the characteristics of this compound assemblies based on available research findings.

Dynamic Light Scattering (DLS) for Hydrodynamic Size and Stability

Dynamic Light Scattering (DLS) is a widely used technique to determine the hydrodynamic size and size distribution of particles, including this compound micelles and other PEGylated nanostructures, in solution acs.orgnist.govnih.govbas.bgbeilstein-journals.org. DLS measures the Brownian motion of particles and relates their diffusion coefficient to their hydrodynamic radius using the Stokes-Einstein equation bas.bg. The hydrodynamic diameter measured by DLS includes the particle core and the associated solvent molecules, often resulting in a larger estimate compared to techniques that measure dry particle size nist.govbeilstein-journals.org.

DLS is a valuable tool for assessing the stability of this compound conjugates in different media and under various conditions. For instance, DLS has been employed to monitor the size distribution of this compound-based polymeric micelles, confirming their size and distribution remained intact after conjugation with ligands nih.gov. Studies on PEG-coated nanoparticles have also utilized DLS to demonstrate long-term stability in biologically relevant buffers like Phosphate-Buffered Saline (PBS), where particles maintained a stable hydrodynamic diameter over a period of weeks researchgate.net. The stability observed in such media can be attributed to the effect of the PEG coating in preventing aggregation researchgate.net. The technique can also reveal changes in particle size over time, indicating potential aggregation or degradation, which is crucial for evaluating the shelf life and performance of this compound formulations nih.gov. For example, the size of micelles assembled from certain this compound conjugates has been shown to be in the range of 8–24 nm, characteristic of typical this compound micelles nih.gov.

Quartz-Crystal Microbalance (QCM) for Adsorption Kinetics

Quartz-Crystal Microbalance (QCM), particularly with dissipation monitoring (QCM-D), is a sensitive technique used to study the adsorption of molecules, including PEG and PEGylated species, onto surfaces in real-time researchgate.netacs.orgnih.govnih.govscilit.comscirp.orgresearchgate.netresearchgate.netregulations.gov. QCM measures changes in the resonant frequency of a piezoelectric crystal due to mass adsorption on its surface scirp.orgresearchgate.net. QCM-D provides additional information about the viscoelastic properties of the adsorbed layer by monitoring the energy dissipation nih.govregulations.gov.

Thermophysical and Structural Analysis

Thermophysical and structural analysis techniques provide crucial information about the composition, thermal behavior, and crystalline arrangement of this compound conjugates.

Thermogravimetric Analysis (TGA) for Compositional Analysis

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to determine the thermal stability and compositional analysis of materials by measuring the change in mass as a function of temperature or time under a controlled atmosphere uii.ac.idacademicjournals.orgsetaramsolutions.commdpi.comrsc.orgnih.govjwent.net. For this compound conjugates, TGA can be used to quantify the relative amounts of the PEG and PE components by monitoring their distinct degradation profiles at different temperatures.

TGA curves typically show characteristic weight loss steps corresponding to the thermal decomposition of different components within the sample academicjournals.orgsetaramsolutions.comrsc.org. For PEG-containing materials, a significant weight loss associated with the degradation of the PEG chain is usually observed within a specific temperature range academicjournals.orgrsc.org. By analyzing the percentage of weight loss at different stages, the composition of the this compound conjugate or formulations containing it, such as nanocomposites, can be determined academicjournals.orgsetaramsolutions.com. TGA has been used for compositional analysis of PEG/hydroxyapatite (B223615) nanocomposites, calculating the hydroxyapatite content from the residual weight after heating academicjournals.org. Similarly, in polymer blends containing PEG, TGA can reveal the thermal decomposition behavior of each component uii.ac.idmdpi.comrsc.org.

X-ray Diffraction (XRD) for Crystalline Structure

X-ray Diffraction (XRD) is a powerful technique for analyzing the crystalline structure of materials, including polymers like PEG and this compound conjugates academicjournals.orgmdpi.comrsc.orgmdpi.comijfmr.comchempep.commdpi.comwikipedia.orgaip.orgresearchgate.netnih.govresearchgate.net. XRD patterns provide information about the presence and characteristics of crystalline phases, such as diffraction peaks at specific 2θ angles that correspond to different crystallographic planes mdpi.comresearchgate.netresearchgate.net.

PEG is known to exhibit crystalline properties, and its XRD pattern typically shows characteristic diffraction peaks chempep.comwikipedia.orgresearchgate.netresearchgate.net. The crystallinity of PEG can be influenced by its molecular weight and purity chempep.comwikipedia.org. In this compound conjugates and formulations containing them, XRD can be used to assess the crystalline state of the PEG component and how it is affected by the presence of the PE lipid and other formulation components. Changes in the intensity and position of PEG diffraction peaks in the conjugate compared to pure PEG can indicate altered crystallinity or interactions between the components academicjournals.orgmdpi.commdpi.comijfmr.commdpi.comnih.gov. For example, XRD analysis of polymer blends with PEG has shown changes in diffraction peaks indicating altered amorphous fraction or d-spacing mdpi.comijfmr.com. In nanocomposites, XRD can confirm the presence of crystalline components and how their crystallinity is affected by the polymer matrix academicjournals.orgaip.orgnih.gov.

Theoretical and Computational Investigations of Peg Pe Systems

Molecular Dynamics (MD) Simulations

MD simulations are widely used to study the time-dependent behavior of molecular systems. By simulating the movements of atoms and molecules based on physical laws, MD can provide dynamic information about the self-assembly of PEG-PE, its interactions in various environments, and its behavior in complex systems.

MD simulations have been employed to investigate the self-assembly of amphiphilic molecules, including those involving PEG and lipid components. For instance, large-scale coarse-grained MD simulations have been used to study the self-assembly of core-polyethylene glycol-lipid shell (CPLS) nanoparticles. These simulations showed that PEGylated cores with surface-tethered PEG chains, covalently bonded with lipid molecules at their free ends, could form a complete lipid bilayer on the surface upon the addition of free lipids. nih.gov The self-assembly process was found to be influenced by factors such as the grafting density and molecular weight of the tethered PEG chains, as well as the amount of free lipids present. nih.gov This indicates that MD simulations can reveal the conditions necessary for the formation of desired self-assembled structures.

Simulations have also explored the self-assembly of lipid nanoparticles encapsulating mRNA, where PEG-lipids are a component. mdpi.com These studies have shown how lipid components, including PEG-lipids, aggregate into clusters and form larger particles, with the process being influenced by factors like pH. mdpi.com

The behavior of PEG chains within confined spaces is crucial for understanding their role in various applications, such as drug delivery systems and surface modifications. MD simulations have been used to study the conformation and dynamics of PEG in confined environments. For example, simulations investigating PEGylation within a confined hydrophobic cavity of a protein demonstrated that the polymer's behavior is affected by proximity to attractive protein surface patches. nih.gov Smaller PEG chains showed promoted interactions, while the confined environment reduced the expected surface coverage for larger PEG chains. nih.gov

Other simulation and experimental approaches have explored the conformation of PEG inside confined nanopores. mdpi.com These studies highlighted that the cation type in the electrolyte and the type of electrolyte (e.g., water or urea) influence the organization of PEG within the nanopore and consequently affect ion transport. mdpi.com Theoretical studies have suggested that polymers tend to escape from nanopores in good solvents and bend into the solvent in poor solvent conditions when the nanopore diameter is smaller than the polymer's radius of gyration in a good solvent. mdpi.com

MD simulations have also investigated the behavior of PEG within an open cubic framework spanned by polyethylene (B3416737) (PE) chains, serving as a model for soluble polymers in organic frameworks. researchgate.net Simulations of single PEG chains (9-mer, 14-mer, and 18-mer) in a smaller framework showed strong interactions with the framework, leading to a more linear chain geometry and an increased radius of gyration compared to bulk behavior. researchgate.net The interaction strength decreased with increasing mesh size of the framework. researchgate.net

MD simulations are valuable for understanding the interactions between polymers, including PEG, and cellulose (B213188), which is relevant in areas like biomaterials and conservation. Studies have used MD simulations to investigate the structure of polymer-grafted nanocellulose in colloidal dispersion systems. nih.gov Combining small-angle X-ray scattering (SAXS) measurements with MD simulations allowed for the investigation of the conformation of both PEG and cellulose, as well as the interactions at the PEG-cellulose interface. nih.gov Simulations showed that amine-terminated PEG chains could anchor to the cellulose surface through salt-bridge structures with carboxylate groups, forming a dense polymer brush layer that contributes to colloidal stability. nih.gov

Hybrid Monte Carlo/MD simulations have been employed to reveal the nanoscale mechanisms of cellulose consolidated with PEG, a common conservation strategy for wooden relics. nih.gov These simulations indicated that PEG reduces moisture adsorption and swelling at certain conditions, consistent with experimental observations. nih.gov Key mechanisms identified included PEG filling porosities in the amorphous structure, reducing sorption sites, and the polymer structure constraining water sorption. nih.gov

MD simulations have also explored the interactions within carboxymethyl cellulose-modified montmorillonite (B579905) lamellae, where PEG is among the polymer types studied in clay-polymer composites. acs.org These simulations help to understand adsorption mechanisms like cation bridges, hydrogen bonding, and electrostatic attraction between clay and polymers. acs.org

Simulation of PEG Interactions within Confined Environments

Density Functional Theory (DFT) Calculations

DFT calculations are a quantum mechanical method used to investigate the electronic structure and properties of molecules and materials. DFT can provide insights into the interactions, binding energies, and electronic features of this compound systems and their components.

DFT calculations are useful for analyzing the adsorption mechanisms and quantifying the binding energies between molecules. Studies using DFT have investigated the interaction of PEG-based nanocomposites with other molecules. For example, DFT simulations were used to evaluate the interaction of a graphene oxide (GO)-based PEG nanocomposite with a drug molecule. acs.orgnih.gov The stable configuration of the PEGylated system with GO was generated, and the binding energy was calculated. acs.orgnih.gov The interaction between PEG and GO was found to occur through hydrogen bonding with a calculated adsorption energy. acs.orgnih.gov The negative value of the adsorption energy indicates that the interaction is energetically favorable. acs.orgnih.gov

DFT calculations have also been used to study the adsorption energy of PEG on surfaces like lithium metal. researchgate.net The adsorption energy of PEG-200 on a lithium metal surface was calculated to be -21.95 kcal/mol, indicating a favorable adsorption compared to other molecules like dimethoxyethane. researchgate.net This strong interaction was attributed to the ether molecules in PEG having coordination sites that interact effectively with lithium ions. researchgate.net

Furthermore, DFT has been applied to study the adsorption performance of polyol sacrificial agents with PEO (polyethylene oxide) structural units, which are related to PEG, on montmorillonite layers. journalssystem.com These studies showed that such agents could preferentially adsorb via hydrogen bonding, van der Waals forces, and hydrophobic interactions. journalssystem.com The adsorption energy between the polyol and montmorillonite was calculated, and the lowest adsorption energy indicated superior performance in occupying active sites. journalssystem.com

DFT calculations can predict the electronic and structural features of PEGylated systems, providing information about their stability, reactivity, and interactions. Computational studies, often employing DFT, are regularly carried out to predict the electronic and structural features of various systems, including PEGylated nanocarriers. acs.orgnih.gov

For instance, DFT calculations have been used to investigate the structural and electronic properties of ZnS nanoparticles with the presence of PEG. capes.gov.brdergipark.org.tr These studies calculated frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), to determine the energy gap. capes.gov.brdergipark.org.tr An increase in the energy gap after adding PEG indicated the polymer's effect on the ZnS surface as a capping agent. capes.gov.brdergipark.org.tr Additionally, other electronic features like ionization potential, electron affinity, and chemical potential were calculated. capes.gov.brdergipark.org.tr Molecular electrostatic potential (MEP) diagrams and charge densities were also estimated to show potential sites for nucleophilic and electrophilic attack. capes.gov.br

DFT calculations have also been applied to explore the structural and electronic properties of crystalline polyethylene under varying conditions, although this focuses on the PE component rather than this compound conjugates directly. researchgate.net However, these studies highlight the capability of DFT to investigate the fundamental properties of polymer structures.

The optimized geometry of PEGylated systems and the resulting structural arrangements are often determined through DFT calculations, providing insights into the stable configurations and interaction distances. acs.orgnih.gov For example, the stable configuration of a PEG-GO system showed PEG interacting with GO through hydrogen bonding, with a specific interaction distance. acs.orgnih.gov

Quantum Molecular Descriptors for Reactivity and Interaction Strength

Quantum mechanical calculations are fundamental in determining molecular descriptors that shed light on the reactivity and interaction strength of chemical compounds. These descriptors, derived from the electronic structure of a molecule, can predict how a molecule will behave in chemical reactions and how strongly it will interact with its environment or other molecules. Key quantum molecular descriptors include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to a molecule's ionization energy and electron affinity, respectively nih.gov. The energy gap between HOMO and LUMO provides an indication of molecular reactivity, with smaller gaps suggesting higher reactivity nih.gov.

Other important quantum descriptors include Fukui functions, which identify the most reactive regions within a molecule towards electrophilic, nucleophilic, or radical attack, and local hardness, which can be used to estimate Coulombic interactions nih.gov. While specific quantum mechanical studies focusing solely on isolated this compound molecules and their intrinsic reactivity descriptors were not extensively detailed in the search results, the principles of quantum descriptor calculations are broadly applicable to understanding the electronic properties and potential interaction sites of both the PEG and PE moieties within the conjugate nih.govmdpi.cominformaticsjournals.co.in. Studies on other molecules demonstrate how DFT calculations can be used to obtain these descriptors and correlate them with experimental observations of reactivity and interaction strength nih.govnih.gov.

Computational Prediction of Structure-Activity Relationships

Computational prediction of Structure-Activity Relationships (SAR) involves using computational methods to establish a correlation between the structural features of a molecule and its biological or physical activity nih.govresearchgate.net. For this compound, computational SAR studies aim to understand how variations in its structure, such as the molecular weight of the PEG chain or the type of lipid anchor, influence its properties and behavior in different applications.

Quantitative Structure-Activity Relationship (QSAR) is a subset of SAR that uses mathematical models to quantitatively correlate structural descriptors with activity researchgate.netmdpi.compharmacologymentor.com. These models can be used to predict the activity of new compounds or to gain insights into the structural features that are critical for a particular activity nih.govmdpi.com.

Computational methods used in SAR/QSAR studies relevant to this compound systems could include molecular docking to predict interactions with target molecules, molecular dynamics simulations to study the behavior of this compound in complex environments like membranes, and machine learning algorithms to build predictive models based on various molecular descriptors pharmacologymentor.commdpi.com. Molecular descriptors used in these studies can range from simple 2D descriptors (e.g., molecular weight, surface area) to more complex 3D and quantum descriptors mdpi.compharmacologymentor.com.

While direct computational SAR studies specifically focused on predicting the activity of this compound conjugates based on systematic structural variations were not prominently featured in the search results, the general principles of computational SAR are applicable. Research on other compounds demonstrates how computational methods can be used to predict properties like gastrointestinal absorption based on molecular descriptors researchgate.net and to understand the relationship between structure and toxicity mdpi.com. The application of these techniques to this compound would involve defining relevant structural descriptors for both the PEG and PE components and correlating them with experimentally determined activities or properties, such as circulation time, drug loading capacity, or interaction with biological barriers.

Computational SAR studies can help in the rational design of this compound conjugates with optimized properties for specific applications by identifying key structural determinants of activity nih.govpharmacologymentor.com.

Advanced Research Applications and Design Principles for Peg Pe Based Systems

Design Principles for Nanocarrier Systems

PEG-PE conjugates are integral to the design of sophisticated nanocarrier systems, such as liposomes, micelles, and nanoparticles. Their amphiphilic structure allows them to integrate into lipid bilayers or form self-assembled structures, presenting a PEG brush on the surface. This PEG layer is crucial for modulating the interaction of the nanocarriers with biological components, thereby influencing their biodistribution, circulation time, and stability.

Surface Modification for Prolonged Circulation and Stealth Properties

Surface modification with PEG, often through the incorporation of this compound, is a primary strategy to achieve prolonged circulation times for nanocarriers in the bloodstream. This effect, known as the "stealth effect," is achieved by shielding the nanoparticle surface from recognition and uptake by the mononuclear phagocyte system (MPS), including monocytes and macrophages. nih.govnih.govresearchgate.net The PEG coating masks the nanocarriers from opsonins, which are proteins that tag foreign particles for clearance. nih.gov This allows PEGylated nanocarriers to circulate for significantly longer durations compared to their uncoated counterparts. nih.gov

Studies have shown that the molecular weight (MW) and surface density of the PEG chains are critical factors determining the stealth effect and circulation time. preprints.orgrsc.org For instance, increasing the MW of PEG from 750 to 5000 Da on liposomes increased their blood levels. mdpi.com However, there can be an optimal PEG chain length; one study found that NPs modified with PEG with a MW of 5 kDa showed longer circulation time, but when the MW was greater than 5 kDa, the circulation time decreased. rsc.org The brush conformation of the PEG coating, achieved at sufficient grafting density, is particularly effective at inhibiting macrophage uptake and increasing systemic circulation time. rsc.org

Data on the impact of PEG molecular weight on liposome (B1194612) blood levels:

PEG Molecular Weight (Da)Blood Levels of Liposomes (%)
75016
500028

Data on the effect of PEG molecular weight on circulation time of NPs:

PEG Molecular Weight (kDa)Circulation Time
5Longer
>5Decreased

Engineering of Steric Hindrance for Bio-Fouling Resistance

The PEG layer on the surface of nanocarriers provides steric hindrance, which is essential for resisting bio-fouling, including the non-specific adsorption of proteins and the adhesion of cells and bacteria. nih.govacs.orgresearchgate.net This resistance is attributed to the physical barrier created by the flexible PEG chains and the tightly bound hydration layer formed through hydrogen bonding with water molecules. nih.govresearchgate.net The steric repulsion prevents biomolecules from approaching and adhering to the nanoparticle surface. researchgate.netrsc.org

The effectiveness of the steric hindrance is influenced by factors such as PEG chain length, grafting density, and chain conformation. researchgate.net Higher molecular weight PEG and longer brushes can provide stronger resistance to bacterial adhesion. researchgate.net The dense hydrated layer associated with the flexible PEG chains further reduces protein adsorption. nih.gov

Strategies for Enhanced Colloidal Stability in Biological Media

Colloidal stability in biological media, which are often characterized by high ionic strength and the presence of proteins, is crucial for the successful application of nanocarriers. rsc.orgmdpi.com this compound conjugates contribute to enhanced colloidal stability through steric stabilization and the formation of a repulsive short-range hydration layer around the particles. rsc.orgmdpi.com This is particularly important in high salt concentrations and extreme pH conditions where electrostatic stabilization may be insufficient. mdpi.comnih.gov

The hydrophilic nature of PEG induces an extra stabilization through short-range repulsive hydration forces. mdpi.com Studies have shown that PEG stabilization can prevent the aggregation of nanoparticles in solutions with high salt concentrations. mdpi.com The degree of colloidal stability can be influenced by the concentration of PEG coating. nih.gov For example, in one study with magnetite nanoparticles, a specific PEG to iron oxide weight ratio demonstrated better stability parameters at neutral pH. nih.gov

Data on the effect of PEG coating ratio on nanoparticle stability at neutral pH:

PEG/Iron Oxide Weight RatioStability Parameters
3/1Better
Other RatiosLower

Development of PEGylated Biomolecules and Bioconjugates

PEGylation, the covalent attachment of PEG chains to biomolecules, is a widely adopted strategy to improve their therapeutic properties. This compound can be involved in the modification of biomolecules, particularly when incorporating them into lipid-based delivery systems, or PEG derivatives with different functional groups can be used for direct conjugation. nih.govCurrent time information in Cape Town, ZA.biochempeg.comconicet.gov.ar This process can enhance water solubility, stability, and pharmacokinetic profiles while reducing immunogenicity and antigenicity. biochempeg.comucl.ac.befrontiersin.orgbiochempeg.comscielo.brwikipedia.org

Protein and Peptide PEGylation Strategies for Enhanced Stability

PEGylation of proteins and peptides is a versatile technique to address limitations such as short circulation half-life and susceptibility to enzymatic degradation. ucl.ac.befrontiersin.orgscielo.brucl.ac.uk By covalently attaching PEG, their hydrodynamic size is increased, which reduces renal clearance and shields them from proteolytic enzymes and antibodies via steric occlusion. ucl.ac.befrontiersin.orgwikipedia.orgnih.gov

Various strategies exist for protein and peptide PEGylation, including conjugation to primary amines (e.g., lysine (B10760008) residues or the N-terminal amino group) or sulfhydryl groups (e.g., cysteine residues). scielo.brthermofisher.combeilstein-journals.org Using reagents like NHS esters or maleimides allows for site-specific or non-site-specific modification. ucl.ac.ukthermofisher.com The choice of PEGylation site can impact the conformational stability of the protein, which is related to its resistance to aggregation, proteolysis, and immune responses. nih.gov While random PEGylation can sometimes shield active sites, often the extended serum half-life of the PEGylated conjugate compensates for any modest loss of in vitro activity. nih.gov Novel PEG derivatives, including branched structures, are being explored to further enhance stability and reduce immunogenicity. scielo.br

Approaches for Oligonucleotide and Small Molecule PEGylation

PEGylation is also applied to oligonucleotides and small molecules to improve their properties, such as solubility, stability, and pharmacokinetic behavior. mdpi.comnih.govbiochempeg.comconicet.gov.arjenkemusa.comresearchgate.net For oligonucleotides, PEGylation can enhance nuclease stability, increase blood stability and retention time, and improve tissue distribution by preventing rapid elimination. researchgate.netnih.gov Linear or branched PEG architectures can be used, with recent studies indicating that highly branched PEG structures may offer superior properties in areas like cellular uptake and biodistribution for oligonucleotide therapeutics. nih.gov

For small molecules, PEGylation can increase water solubility, prolong in vivo action, and be utilized for targeted drug delivery. biochempeg.combeilstein-journals.org Multi-arm PEG linkers can be used in the PEGylation of small molecule medicines to sustain a high drug load and improve drug release function. biochempeg.com The attachment of PEG to small molecules can be achieved through various functional groups and conjugation chemistries. biochempeg.comthermofisher.com

Homogeneous Bioconjugate Production Techniques

The production of homogeneous bioconjugates involving PEGylated molecules, including this compound, is crucial for ensuring consistent biological activity and predictable pharmacokinetic profiles. Traditional PEGylation methods, often employing activated esters that react with lysine residues on proteins, can lead to heterogeneous mixtures due to the presence of multiple reactive sites on the protein surface chemrxiv.orgbiosyn.comacs.orgchemrxiv.org. This heterogeneity can complicate purification and characterization, potentially impacting therapeutic efficacy and regulatory approval acs.org.

Strategies for achieving homogeneous PEGylated bioconjugates focus on site-specific conjugation. This involves targeting specific, unique amino acid residues, such as the N-terminus or engineered cysteine residues, to ensure that the PEG moiety attaches at a single, defined location on the biomolecule biosyn.comnih.gov. For instance, targeting the single free Cys34 residue in human serum albumin (HSA) with PEG-maleimide allows for site-specific PEGylation, yielding a chemically well-defined and homogeneous product nih.gov.

Recent advancements in manufacturing techniques, such as continuous-flow reactions, offer further potential for producing homogeneous PEGylated bioconjugates on a larger scale chemrxiv.orgchemrxiv.org. These methods can facilitate rapid and controlled reactions, potentially improving selectivity and reducing the formation of undesired byproducts or aggregates chemrxiv.orgchemrxiv.org. A manufacturing strategy utilizing solvent exposure analysis and a continuous-flow process has been shown to achieve mono-selective PEGylation of proteins within seconds, demonstrating its potential for gram-scale manufacturing of homogeneous PEGylated bioconjugates chemrxiv.orgchemrxiv.org. While much of the research on homogeneous bioconjugation techniques focuses on PEGylation of proteins, the principles and methodologies developed are applicable to achieving greater homogeneity in systems incorporating this compound, either by controlling the structure of the this compound itself or by ensuring site-specific conjugation of biomolecules to this compound-containing nanostructures.

This compound in Hydrogel and Scaffold Design for Bioengineering Research

PEG-based hydrogels and scaffolds are widely used in bioengineering research due to their tunable properties, biocompatibility, and ability to mimic aspects of the native extracellular matrix (ECM) mdpi.comnih.govsigmaaldrich.cnresearchgate.netfrontiersin.orgnih.govmdpi.comasm.org. While many PEG hydrogels are formed from precursors like PEG diacrylate (PEGDA) or multi-arm PEGs, the incorporation of amphiphilic molecules like this compound can modify their properties and introduce new functionalities. PEG-based hydrogels can be designed with adjustable mechanical properties and controlled degradation rates, making them suitable for various tissue engineering applications mdpi.comnih.govresearchgate.netfrontiersin.orgmdpi.com.

The bioinert nature of PEG often necessitates modification to promote cell adhesion and support tissue formation nih.gov. This can involve incorporating cell-binding motifs derived from ECM proteins, such as RGD peptides nih.govresearchgate.net. This compound, with its lipid tail, could potentially be integrated into hydrogel networks or used to functionalize scaffold surfaces, influencing interactions with cells or facilitating the incorporation of hydrophobic signaling molecules.

Controlled Release Mechanisms within Hydrogel Matrices

PEG-based hydrogels are effective matrices for the controlled release of various biomolecules and therapeutic agents researchgate.netfrontiersin.orgnih.govmdpi.comasm.orgrsc.org. The release kinetics can be modulated by factors such as the hydrogel's crosslinking density, degradation rate, and the method of incorporating the therapeutic agent mdpi.comasm.orgrsc.org. A higher crosslinking degree and solid content in hydrogels generally lead to prolonged degradation and sustained drug release mdpi.com.

Incorporating this compound into hydrogel matrices or utilizing this compound-based nanostructures (like micelles) within hydrogels can influence release profiles, particularly for hydrophobic or amphiphilic drugs. For example, passive entrapment of an antimicrobial peptide within PEG-based hydrogels has demonstrated a two-phase release profile, with an initial rapid release followed by a slower, sustained release asm.org. The amphiphilic nature of this compound could facilitate the encapsulation and controlled release of a wider range of molecules within these hydrogel systems. The release rate of hydrogels can be controlled by altering their solid content mdpi.com. Studies have shown that Michael addition-based PEG hydrogels can be designed with tunable degradation profiles, offering control over the release of encapsulated active pharmaceutical ingredients rsc.org.

Scaffold Design for Cell Culture and Tissue Engineering Studies

PEG-based scaffolds provide a 3D environment for cell culture and tissue regeneration studies nih.govsigmaaldrich.cnfrontiersin.orgnih.govpharmainfo.inmdpi.com. Ideal scaffolds should possess biocompatibility, appropriate mechanical strength, high porosity, and interconnected pores to facilitate cell infiltration, nutrient transport, and waste removal nih.govmdpi.com. While PEG hydrogels alone may not adequately support cell adhesion due to their bioinertness, they can be modified by incorporating cell-adhesive peptides or blending with other materials nih.govpharmainfo.in.

Composite scaffolds incorporating PEG with other polymers like polylactic acid (PLA) have been developed for tissue engineering applications, exhibiting good biocompatibility and supporting cell metabolic activity pharmainfo.inmdpi.com. The inclusion of PEG in PLA scaffolds can enhance hydrophilicity and influence degradation rates pharmainfo.inmdpi.com. This compound could potentially be used to functionalize the surface of these scaffolds or incorporated into composite materials to enhance interactions with specific cell types or to deliver localized cues for cell differentiation and tissue formation. Highly porous 3D nanofibrous scaffolds of PLA/PEG blends with calcium phosphate (B84403) have shown potential for bone tissue engineering, supporting osteogenic differentiation and proliferation of pre-osteoblastic cells mdpi.com.

Innovative Applications in Diagnostic and Imaging Probes

This compound plays a significant role in the design of innovative diagnostic and imaging probes, primarily through its ability to form stable nanostructures like micelles and liposomes that can encapsulate imaging agents or be conjugated to targeting ligands mdpi.comnih.govnih.govresearchgate.netresearchgate.netnih.gov. PEGylation, in general, is a common strategy to improve the pharmacokinetic properties of imaging probes, increasing their circulation half-life and reducing non-specific uptake nih.govresearchgate.net.

This compound micelles, with their small size, are particularly attractive for diagnostic imaging applications mdpi.com. These micelles can incorporate various imaging agents, such as Gd-DTPA for MRI or radiolabeled compounds for nuclear imaging techniques like PET and SPECT mdpi.com. For example, Gd-DTPA-PE and ¹¹¹In-DTPA-SA have been incorporated into this compound micelles for visualizing lymph nodes using gamma scintigraphy and MRI mdpi.com.

PEG-conjugated peptides have also been explored as targeted imaging probes. A study investigated polyethylene (B3416737) glycol-linked anti-HER2/neu peptide (AHNP-PEG) as a nuclear imaging probe for detecting HER2-overexpressed gastric cancer in vivo researchgate.netnih.gov. The radioisotope-labeled AHNP-PEG showed enhanced accumulation in tumor tissues in xenograft mice researchgate.netnih.gov. Furthermore, the development of universal anti-PEG reporter genes allows for the noninvasive imaging of PEGylated probes using various modalities, including optical imaging, MRI, and PET researchgate.net. This system utilizes a membrane-anchored anti-PEG reporter that selectively accumulates PEGylated imaging probes, providing a valuable tool for monitoring gene expression or cell delivery researchgate.net.

Future Research Directions and Emerging Paradigms for Peg Pe Conjugates

Exploration of Novel Peg-PE Architectures and Chemical Modifications

Future research in this compound conjugates is poised to delve deeper into the design and synthesis of novel architectures beyond the traditional linear PEG chain conjugated to PE. This includes exploring branched, dendritic, or comb-like PEG structures to influence the steric shielding effect and surface properties of self-assembled systems. Chemical modifications of both the PEG and PE moieties are also an active area. Modifications to the PE lipid tail could involve incorporating different fatty acyl chain lengths or unsaturation levels to tune the fluidity and stability of lipid bilayers and nanoparticles. Similarly, functionalization of the distal end of the PEG chain with specific ligands, targeting moieties, or responsive elements is crucial for developing sophisticated delivery systems and biomaterials with tailored interactions. The exploration of cleavable linkages between PEG and PE, responsive to specific biological triggers like pH, enzymes, or redox conditions, is another significant direction for achieving controlled release or shedding of the PEG layer in response to environmental cues.

Advanced Understanding of this compound Biorecognition Mechanisms at the Molecular Level

A more profound understanding of how this compound conjugates interact with biological environments at the molecular level is critical for optimizing their performance. Future research will likely employ advanced spectroscopic techniques, high-resolution microscopy, and single-molecule studies to elucidate the conformation and dynamics of PEG chains on lipid surfaces and their interactions with proteins, cell membranes, and other biological components. Investigating the "protein corona" formation on this compound modified nanoparticles and its impact on cellular uptake, biodistribution, and immune response remains a key area. Molecular simulations and computational modeling are expected to play an increasing role in predicting the behavior of this compound conjugates in complex biological fluids and designing structures with desired biorecognition profiles. Understanding the precise mechanisms of this compound insertion into and partitioning within lipid membranes is also vital for controlling the stability and release characteristics of lipid-based delivery systems.

Integration of this compound in Smart and Responsive Biomaterial Systems

The integration of this compound conjugates into smart and responsive biomaterial systems represents an exciting frontier. This involves designing materials that can change their properties or behavior in response to specific internal or external stimuli. This compound can serve as a key component in constructing liposomes, micelles, or polymersomes that exhibit triggered release of encapsulated cargo. For instance, incorporating this compound with cleavable linkers responsive to the tumor microenvironment (e.g., low pH or high enzyme concentration) can enable targeted drug release. Furthermore, this compound can be used in the development of injectable hydrogels or scaffolds that undergo phase transitions or degradation in response to physiological signals, offering potential in tissue engineering and regenerative medicine. The ability of this compound to modulate surface properties makes it valuable in creating biomaterials that can switch between stealth and targeting modes.

Development of Integrated Analytical and Computational Frameworks for Design

The rational design of optimal this compound conjugates and formulations necessitates the development of integrated analytical and computational frameworks. Future research will focus on combining high-throughput experimental techniques with sophisticated computational modeling and machine learning algorithms. This includes developing predictive models that correlate this compound structure (e.g., PEG molecular weight, lipid tail structure, architecture) with the resulting properties of self-assembled nanostructures (e.g., size, stability, surface charge) and their biological interactions. Advanced analytical techniques, such as cryo-electron microscopy, small-angle X-ray scattering, and liquid chromatography-mass spectrometry, will be crucial for comprehensive characterization of this compound conjugates and their assemblies. The integration of in silico simulations with experimental data will accelerate the design process and reduce the need for extensive empirical screening.

Scalable and Sustainable Synthesis Methodologies for Research Grade Materials

Ensuring the availability of high-quality, research-grade this compound conjugates requires the development of scalable and sustainable synthesis methodologies. Current synthesis routes can sometimes be complex or involve harsh chemicals. Future efforts will focus on developing more efficient, cost-effective, and environmentally friendly synthesis protocols. This includes exploring click chemistry approaches, enzymatic synthesis, or continuous flow chemistry techniques for improved control over product purity and yield. Developing methods for the facile synthesis of this compound conjugates with precise control over PEG chain length and polydispersity is also important for ensuring reproducible research outcomes. The focus will be on developing processes that can be readily scaled up to produce larger quantities of material for preclinical and potentially clinical research.

Q & A

Q. What multi-omics approaches are emerging to study this compound interactions with biological systems?

  • Methodological Answer :
  • Proteomics (e.g., SILAC) to identify serum protein corona changes.
  • Metabolomics (LC-MS) to track this compound degradation pathways.
  • Single-cell RNA-seq to map cellular responses to this compound formulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.